![molecular formula C11H16N2O B069878 4-tert-butyl-N'-hydroxybenzenecarboximidamide CAS No. 175204-39-4](/img/structure/B69878.png)
4-tert-butyl-N'-hydroxybenzenecarboximidamide
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Overview
Description
4-tert-butyl-N’-hydroxybenzenecarboximidamide is a chemical compound with the empirical formula C11H16N2O . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 4-tert-butyl-N’-hydroxybenzenecarboximidamide is 192.26 . The SMILES string representation isCC(C)(C)C1=CC=C(/C(N)=N\\O)C=C1
.
Scientific Research Applications
Chemical Research
“4-tert-butyl-N’-hydroxybenzenecarboximidamide” is a unique chemical compound with the empirical formula C11H16N2O and a molecular weight of 192.26 g/mol . It is often used in chemical research due to its unique properties .
Urease Inhibition
One of the significant applications of “4-tert-butyl-N’-hydroxybenzenecarboximidamide” is its use as a potent urease inhibitor . In a study, new N′ benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid . These synthesized compounds demonstrated good inhibitory activities .
Antioxidant Activity
The compound has been found to determine antioxidant activity . This makes it valuable in research related to oxidative stress and related diseases .
Antidepressant Activity
“4-tert-butyl-N’-hydroxybenzenecarboximidamide” also determines antidepressant activity . This suggests potential applications in the development of new treatments for depression .
Antimalarial Activity
The compound has been found to determine antimalarial activity . This could make it a valuable tool in the ongoing fight against malaria .
Anti-inflammatory Activity
“4-tert-butyl-N’-hydroxybenzenecarboximidamide” also determines anti-inflammatory activity . This suggests it could be useful in the development of new anti-inflammatory drugs .
Antiglycating Activity
The compound has been found to determine antiglycating activity . This could make it useful in research related to diabetes and other conditions associated with glycation .
Antimicrobial Activity
“4-tert-butyl-N’-hydroxybenzenecarboximidamide” also determines antimicrobial activity . This suggests it could have applications in the development of new antimicrobial agents .
Safety and Hazards
properties
IUPAC Name |
4-tert-butyl-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(12)13-14/h4-7,14H,1-3H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCZBZUPJKDIRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319214 |
Source
|
Record name | 4-tert-butyl-N'-hydroxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N'-hydroxybenzenecarboximidamide | |
CAS RN |
175204-39-4 |
Source
|
Record name | 4-tert-butyl-N'-hydroxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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